molecular formula C11H13NO2 B12854344 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B12854344
M. Wt: 191.23 g/mol
InChI Key: VMDNWQYOHVRDRD-UHFFFAOYSA-N
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Description

Structural Characteristics and Molecular Identity

3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (C₁₁H₁₃NO₂) is a bicyclic heterocyclic compound characterized by a fused benzene and piperidine ring system, with a methyl group at position 3 and a carboxylic acid moiety at position 2. The molecular weight of this compound is 191.23 g/mol, as computed by PubChem. Its structural framework combines the planar aromaticity of quinoline with the conformational flexibility of a partially saturated piperidine ring, creating a unique scaffold for chemical and pharmacological exploration.

The IUPAC name, 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, reflects its substitution pattern and saturation state. The SMILES notation (CC1CC2=CC=CC=C2NC1C(=O)O) provides a linear representation of its structure, highlighting the methyl group (C), the tetrahydroquinoline core (NC1), and the carboxylic acid (C(=O)O). The three-dimensional conformation reveals a chiral center at position 2 due to the carboxylic acid substituent, which influences its stereochemical behavior in synthetic and biological contexts.

Key identifiers include:

  • InChI : InChI=1S/C11H13NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-5,7,10,12H,6H2,1H3,(H,13,14)
  • InChIKey : VMDNWQYOHVRDRD-UHFFFAOYSA-N
Property Value Source
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES CC1CC2=CC=CC=C2NC1C(=O)O
CAS Registry Number 219949-96-9

The compound’s fused bicyclic system confers rigidity to the quinoline moiety while allowing torsional flexibility in the tetrahydro region, a feature exploited in drug design to balance bioavailability and target binding.

Historical Context in Heterocyclic Chemistry

The development of 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is rooted in the broader exploration of tetrahydroquinoline derivatives, which gained prominence in the mid-20th century for their structural versatility and biological activity. Early work focused on simpler tetrahydroquinolines, such as 1,2,3,4-tetrahydroquinoline itself, which served as precursors for alkaloid synthesis. The introduction of carboxylic acid functionalities, as seen in this compound, emerged from efforts to enhance water solubility and modulate electronic properties for pharmaceutical applications.

A pivotal advancement occurred in the 1970s with the stereochemical resolution of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid using enzymatic methods, establishing a foundation for chiral synthesis. For example, the use of D-amino acid oxidase to isolate enantiopure forms demonstrated the compound’s potential as a building block for peptide analogs. The addition of a methyl group at position 3, as in 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, was later explored to sterically stabilize the molecule and improve metabolic resistance.

Synthetic routes to this compound often involve:

  • Ring saturation : Hydrogenation of quinoline precursors followed by functionalization.
  • Carboxylic acid introduction : Hydrolysis of ester derivatives or direct carboxylation.
  • Stereochemical control : Asymmetric catalysis or resolution techniques to isolate desired enantiomers.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-5,7,10,12H,6H2,1H3,(H,13,14)

InChI Key

VMDNWQYOHVRDRD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2NC1C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization and Formation of the Tetrahydroquinoline Core

  • The tetrahydroquinoline ring can be constructed via intramolecular cyclization of aniline derivatives with suitable aldehydes or ketones under acidic conditions.
  • For example, condensation of 2-aminobenzyl derivatives with α,β-unsaturated carbonyl compounds followed by cyclization yields the tetrahydroquinoline skeleton.
  • Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid are commonly employed to promote cyclization.
  • Solvents like ethanol or acetic acid are typically used, with heating to moderate temperatures (e.g., 60–130°C) to facilitate ring closure.

Carboxylation at the 2-Position

  • The carboxylic acid group at the 2-position is commonly introduced via Knoevenagel condensation of the amine precursor with ethyl cyanoacetate or diethyl malonate derivatives.
  • Subsequent hydrolysis and decarboxylation steps yield the carboxylic acid functionality.
  • For example, condensation of 2-alkenyl aniline with ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) proceeds through Knoevenagel condensation followed by aza-Michael addition to form the carboxylated tetrahydroquinoline.

Reduction to Tetrahydroquinoline

  • Partial hydrogenation or reduction of quinoline derivatives is a common method to obtain tetrahydroquinolines.
  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is widely used.
  • Sodium borohydride reduction can also be applied in some cases, especially after cyclization steps.
  • Reaction conditions are optimized to avoid over-reduction or side reactions.
Step Reaction Type Reagents/Conditions Outcome
1 Knoevenagel condensation 2-Alkenyl aniline + ethyl cyanoacetate + DBU Formation of intermediate with cyano and alkene groups
2 Aza-Michael addition Intramolecular cyclization under basic conditions Formation of tetrahydroquinoline ring system
3 Methylation (if needed) Methylating agent (e.g., methyl iodide) Introduction of methyl group at 3-position
4 Hydrolysis Acidic or basic hydrolysis Conversion of ester/cyano group to carboxylic acid
5 Reduction Pd/C hydrogenation or NaBH4 reduction Saturation of quinoline to tetrahydroquinoline
  • Industrial synthesis often emphasizes scalability, yield optimization, and environmental impact .
  • Use of green solvents and catalysts is encouraged to minimize hazardous waste.
  • Continuous flow reactors may be employed to improve reaction control and safety.
  • Mild reaction conditions and one-pot procedures are preferred to reduce steps and energy consumption.
Preparation Step Method/Reaction Type Typical Reagents/Conditions Notes
Formation of tetrahydroquinoline core Cyclization of aniline derivatives Acid catalyst (HCl, p-TsOH), heating in ethanol or acetic acid Key step to build bicyclic structure
Introduction of 3-methyl group Use of methyl-substituted precursors or methylation Methyl iodide or methylated malonate derivatives Position-specific methylation required
Carboxylation at 2-position Knoevenagel condensation + hydrolysis Ethyl cyanoacetate, DBU, acidic/basic hydrolysis Provides carboxylic acid functionality
Reduction to tetrahydroquinoline Catalytic hydrogenation or NaBH4 reduction Pd/C under H2 or NaBH4 in suitable solvent Controls saturation level of ring
Purification Recrystallization Ethanol or other suitable solvents Ensures high purity and crystallinity

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The carboxylic acid group and nitrogen atom in the tetrahydroquinoline scaffold enable chelation with transition metals, forming coordination complexes. These reactions are critical for catalytic and materials science applications.

Key Findings:

  • Copper(II) and Cobalt(II/III) Complexes : Reaction with CuCl₂ or CoCl₂ in methanol yields octahedral complexes with a ligand-to-metal ratio of 2:1. The nitrogen atom and carboxylate oxygen participate in coordination, as confirmed by X-ray crystallography and NMR .

  • Iron(III) Complexes : Fe³⁺ forms tridentate complexes with 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, where the ligand binds via the amine nitrogen, carboxylate oxygen, and aromatic π-system .

Metal SaltStoichiometryGeometryApplication
CuCl₂2:1 (L:M)OctahedralCatalysis (e.g., nitroaldol addition)
CoCl₂2:1 (L:M)OctahedralEnantioselective synthesis
FeCl₃1:1 (L:M)Trigonal bipyramidalMagnetic materials

Enzymatic Deracemization

Optically pure enantiomers of this compound are synthesized via redox deracemization using D-amino acid oxidase (DAAO) from Fusarium solani.

Reaction Pathway:

  • Oxidation : DAAO selectively oxidizes the (R)-enantiomer to the imine intermediate.

  • Reduction : Ammonia-borane reduces the imine back to the racemic mixture, enabling iterative deracemization.

  • Outcome : (S)-3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is obtained with >99% enantiomeric excess (ee) .

Conditions :

  • Solvent: Aqueous buffer (pH 8.0)

  • Temperature: 30°C

  • Yield: 73–82% (preparative scale)

Functional Group Transformations

The carboxylic acid moiety undergoes typical reactions, while the tetrahydroquinoline core influences regioselectivity.

Esterification

  • Reagents : Methanol/H⁺ or dimethyl sulfate.

  • Product : Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate.

  • Application : Intermediate for peptide synthesis .

Amidation

  • Reagents : Thionyl chloride (SOCl₂) followed by amines.

  • Example : Reaction with benzylamine yields N-benzyl-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxamide, a precursor for neuroactive compounds .

Table 2: Functional Group Reactions

ReactionReagents/ConditionsProductYield
EsterificationMeOH, H₂SO₄, refluxMethyl ester85–90%
AmidationSOCl₂, then R-NH₂Carboxamide derivatives70–78%

Cyclopropanation and Ring-Strain Utilization

The tetrahydroquinoline core undergoes cyclopropanation under specific conditions to generate constrained analogs:

  • Reagents : Dimethylsulfoxonium methylide (Corey–Chaykovsky reagent).

  • Product : 3,4-Methano-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a rigidified structure used in peptide mimetics .

  • Mechanism : Nucleophilic attack on the α,β-unsaturated ester intermediate .

Biological Activity and Pharmacological Modifications

While not a direct chemical reaction, the compound’s derivatives exhibit bioactivity through targeted modifications:

  • PPARγ Agonists : Substituents at the 6-position enhance binding to peroxisome proliferator-activated receptors .

  • Aminopeptidase N (APN) Inhibition : Introduction of sulfonamide groups at the 8-position improves inhibitory potency (IC₅₀ = 0.8 μM) .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives has been a subject of extensive research. A notable method involves the use of chemoenzymatic approaches to produce enantiomerically pure tetrahydroisoquinoline carboxylic acids. This method utilizes D-amino acid oxidase from Fusarium solani, which has shown high enantioselectivity and conversion rates exceeding 98% for racemic mixtures . The ability to synthesize these compounds with high purity is crucial for their application in drug development.

Antimicrobial Properties

Research has demonstrated that derivatives of tetrahydroquinoline carboxylic acids exhibit significant antimicrobial activity. A series of novel compounds were synthesized and screened against various microorganisms, including gram-negative bacteria and Staphylococcus aureus. Some derivatives showed comparable activity to existing antimicrobial agents while offering improved serum levels and urinary recovery rates in animal models .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives. Studies indicate that certain compounds within this class may be effective in treating dopaminergic nerve diseases. For instance, specific derivatives have been proposed for the treatment of conditions such as Parkinson's disease due to their ability to modulate neurotransmitter systems .

Cardiovascular Health

Recent findings suggest that tetrahydroquinoline derivatives may play a role in cardiovascular health by influencing lipid profiles and blood pressure regulation. These compounds have been evaluated for their potential to reduce LDL cholesterol levels and improve overall cardiovascular risk factors .

Antiviral Activity

The antiviral potential of these compounds has also been explored. Some studies indicate that certain tetrahydroquinoline derivatives possess activity against hepatitis B virus, suggesting their utility in developing antiviral therapies .

Case Studies and Research Findings

Study Focus Findings
Qian et al., 2019Synthesis MethodDeveloped a chemoenzymatic method yielding >99% enantiomeric excess for tetrahydroisoquinoline carboxylic acids .
PMC7570464, 2020Antimicrobial ActivitySynthesized novel quinoline derivatives with significant antimicrobial effects against gram-negative bacteria .
Patent CN104161758ANeuroprotective ApplicationsDiscussed the use of tetrahydroisoquinoline derivatives for treating dopaminergic nerve diseases .

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs
Compound Name Substituents Molecular Formula Key Features References
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid -COOH at C2; no methyl group C₁₀H₁₁NO₂ Parent structure; used as a constrained pipecolic acid analog
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) -COOH at C3 (isoquinoline) C₁₀H₁₁NO₂ Isoquinoline variant; mimics phenylalanine in peptide backbones
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid -COOH at C3; oxo at C2; methyl at C3 C₁₁H₁₁NO₃ Oxo group introduces keto functionality, altering reactivity and stability

Key Observations :

  • Tic (isoquinoline variant) exhibits distinct conformational preferences due to its fused benzene ring, making it a better phenylalanine surrogate .
  • The oxo derivative () shows reduced basicity at N1 due to electron-withdrawing effects, impacting coordination chemistry .
Functional Group Modifications
  • Sulfonamide Derivatives: Compounds like 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide () replace the carboxylic acid with sulfonamide, altering polarity and binding affinity. Such derivatives are explored as intermediates in anticoagulant drugs like Argatroban .
  • Ester Derivatives: Methyl or ethyl esters (e.g., ) improve lipophilicity for membrane permeability. For example, methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate has a melting point of 398–341 K, indicating higher crystallinity than the carboxylic acid form .

Biological Activity

3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS Number 6380-24-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications. The focus will be on its neuroprotective effects, anticancer activity, and other relevant biological activities.

Molecular Formula: C_11H_13N_1O_2
Molecular Weight: 191.23 g/mol
Structure: The compound features a tetrahydroquinoline backbone with a carboxylic acid functional group, which is crucial for its biological activity.

Neuroprotective Effects

3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been identified as a potent antagonist at the strychnine-insensitive glycine binding site associated with the NMDA receptor complex. This property suggests its potential in treating neurotoxic damage and neurodegenerative diseases such as Alzheimer's and Huntington's disease. In studies, it demonstrated neuroprotective effects in models of cerebral ischemia and stroke by inhibiting NMDA-induced convulsions in mice .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives. For instance:

  • In vitro Studies: The compound exhibited significant antiproliferative activity against various cancer cell lines including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The IC50 values for these activities were reported to be as low as 0.403 µM for HeLa cells .
  • Mechanism of Action: The anticancer activity is primarily attributed to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. Molecular docking studies indicate that the compound binds effectively to the colchicine site of β-tubulin .

Other Biological Activities

The compound has also shown activity against dermatophytes and fungi, suggesting potential applications in antifungal therapies . Additionally, it has been studied for its role in enhancing chloride transport in cystic fibrosis models .

Structure-Activity Relationship (SAR)

The biological efficacy of 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be influenced by structural modifications. For example:

Modification Effect on Activity
Methyl substitution at C-3Increased anticancer potency
Carboxylic acid functional groupEssential for neuroprotective activity
Variations in substituentsAltered binding affinity at NMDA receptors

These modifications have been pivotal in developing more potent analogs with improved pharmacological profiles.

Study 1: Neuroprotection in Ischemia

A study conducted on mice using a middle cerebral artery occlusion model demonstrated that the administration of 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid significantly reduced infarct size and improved neurological outcomes compared to control groups .

Study 2: Anticancer Efficacy

In vitro assays revealed that derivatives of the compound inhibited cell proliferation in cancer cell lines with IC50 values ranging from 0.4 µM to 10 µM. The most potent derivatives were noted to induce apoptosis through caspase activation pathways .

Q & A

Basic: What are the established synthetic methodologies for 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid?

Answer:
A common approach involves cyclization reactions using substituted tetrahydroquinoline precursors. For example, cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate (a related intermediate) can undergo intramolecular cyclization in the presence of AlCl₃ at 378 K in 1,2-dichlorobenzene, yielding tetrahydroquinoline derivatives . Key steps include:

  • Reagent selection : Aluminum chloride as a Lewis acid catalyst.
  • Reaction optimization : Temperature control (378 K) and solvent choice (1,2-dichlorobenzene) to minimize side reactions.
  • Purification : Recrystallization from ethanol to isolate the product with >70% yield.
    Characterization via IR (C=O stretching at 1731 cm⁻¹), MS (m/z 245 [M]⁺), and ¹H NMR (δ 1.15–4.27 ppm for CH₃ and CH₂ groups) is critical .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Safety measures align with general guidelines for tetrahydroquinoline derivatives:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .
  • Waste disposal : Segregate chemical waste and consult certified disposal services to avoid environmental contamination .
  • Emergency procedures : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced: How can stereochemical challenges in synthesizing this compound be resolved?

Answer:
Stereochemical resolution often requires chiral analytical techniques:

  • Chiral HPLC : Used to separate diastereomers of related compounds (e.g., Argatroban impurities) with high precision .
  • NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments to confirm spatial arrangements of substituents .
  • Crystallography : Single-crystal X-ray diffraction (as in ) to unambiguously assign configurations, particularly for complex heterocycles .

Advanced: What is the role of this compound in the development of thrombin inhibitors like Argatroban?

Answer:
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a key intermediate in synthesizing Argatroban, a direct thrombin inhibitor. The compound's sulfonamide derivatives (e.g., 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid) are critical for binding to thrombin's active site . Methodological insights include:

  • Structure-activity relationship (SAR) : Methyl and sulfonic acid groups enhance binding affinity and selectivity .
  • Pharmacological validation : In vitro assays (e.g., thrombin time) and clinical meta-analyses demonstrate efficacy in acute ischemic stroke treatment .

Advanced: How can kinetic studies inform reaction mechanisms involving this compound?

Answer:
Kinetic data (e.g., for structurally similar 3-methyl-1,2-xylylene) provide insights into temperature-dependent reactivity:

  • Activation energy calculation : Arrhenius plots using rate constants at 24.6–44.9°C in acetonitrile .
  • Reaction mechanism : Dimerization kinetics (second-order reactions) suggest radical or electrocyclic pathways .
  • Solvent effects : Polar aprotic solvents (e.g., CH₃CN) stabilize transition states in cycloaddition reactions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.15 ppm for CH₃) and carbon backbone .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 245 [M]⁺) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (C=O at 1731 cm⁻¹, N–H stretches) .
  • Elemental analysis : Validates purity (>95% C, H, N content) .

Advanced: How does functional group substitution impact the compound’s biological activity?

Answer:
Modifications to the tetrahydroquinoline core (e.g., sulfonamide or carboxylic acid groups) are explored via:

  • In vitro assays : Testing anticoagulant activity in thrombin inhibition assays .
  • Comparative studies : Analogues like 6-bromo- or 6-methoxy-substituted derivatives show varied potency due to electronic effects .
  • Computational modeling : Docking simulations to predict binding interactions with thrombin’s S1 pocket .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Storage : Keep in airtight containers at –20°C to prevent oxidation or hydrolysis .
  • Light sensitivity : Amber glassware to avoid photodegradation .
  • Solvent compatibility : Stable in DMSO or ethanol (≥2.97 mg/mL with gentle warming) .

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